molecular formula C25H26N6O B2423303 1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2,2-diphenylethanone CAS No. 2309191-62-4

1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2,2-diphenylethanone

Cat. No. B2423303
CAS RN: 2309191-62-4
M. Wt: 426.524
InChI Key: MWQKGHBPYMOHBZ-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a type of triazole. Triazoles are a group of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, triazoles are commonly synthesized through the reaction of azides with alkynes, a process known as click chemistry .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including pyridazine analogs, are significant in medicinal chemistry due to their pharmaceutical importance. The compound 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized and studied for its structure and molecular interactions. It is crystallized in the monoclinic crystal system, and density functional theory calculations were performed to align theoretical and experimental values. This research contributes to understanding the structural aspects of similar compounds (Sallam et al., 2021).

Antiproliferative Activity

A study on the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives revealed that these compounds, in their ester form, inhibited the proliferation of endothelial and tumor cells. This finding suggests potential applications in cancer research and therapy (Ilić et al., 2011).

Novel Synthetic Approaches

The synthesis of various fused pyrazolo-, triazolo-, tetrazolo-, diazepino-, oxazepino-, and thiazepinopyridazine derivatives was explored, highlighting new methods in the field of organic synthesis. These methods could be pivotal in creating new compounds for various scientific applications (Shalaby, 2003).

Anti-Asthmatic Activities

Research on ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides demonstrated their potential in inhibiting bronchoconstriction in guinea pigs, indicating possible applications in treating asthma and respiratory diseases (Kuwahara et al., 1997).

Anticonvulsant Activities

A group of 5-(2-chlorophenyl)-10-(substituted)-7H-pyrido[4,3-f][1,2,4]triazolo[4,3-a][1,4]diazepines exhibited good anticonvulsant activity, which could be significant in developing treatments for epilepsy (Fiakpui et al., 1999).

Anxiolytic Activity

6-(Substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines were synthesized and showed anxiolytic activity in various tests. These compounds could contribute to developing new anxiety treatments (Albright et al., 1981).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Triazoles are known to interact with a variety of enzymes and receptors .

properties

IUPAC Name

1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O/c1-19-26-27-22-13-14-23(28-31(19)22)29-15-8-16-30(18-17-29)25(32)24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-7,9-14,24H,8,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQKGHBPYMOHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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